molecular formula C17H20N4O3 B1241903 3,4,5-trihydroxy-2-(2-phenylhydrazono)pentanal N-phenylhydrazone

3,4,5-trihydroxy-2-(2-phenylhydrazono)pentanal N-phenylhydrazone

Cat. No. B1241903
M. Wt: 328.4 g/mol
InChI Key: IKUNLGFTFBMATL-BRCWCAAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol is a member of phenylhydrazines.

Scientific Research Applications

Chemical Properties and Synthesis

  • Phenylhydrazono-phenylazo Tautomerism : Studies on similar compounds have revealed insights into tautomerism, a chemical reaction that results in the interconversion of chemical isomers. This research indicates potential routes for synthesizing unique compounds for biological and medical research (Isbell & Fatiadi, 1966).

  • Synthesis of Pyrimidine Derivatives : Research involving related compounds has led to the synthesis of pyrimidine derivatives, which are significant in drug design due to their biological activity (Sondhi et al., 2005).

  • Infrared Absorption Spectra Analysis : Studies on similar phenylhydrazones have contributed to understanding the infrared absorption spectra, which is crucial for identifying and characterizing chemical compounds (Fatiadi, 1967).

Potential Medicinal Applications

  • Histone Deacetylase Inhibitors : Some N-acylhydrazone derivatives have been found to act as inhibitors of histone deacetylases, enzymes involved in regulating gene expression. This suggests potential applications in molecular therapies for cancer (Rodrigues et al., 2016).

  • Antibacterial and Antiurease Activities : Certain derivatives have shown effective antiurease and antioxidant activities, indicating potential use in combating bacterial infections and oxidative stress (Sokmen et al., 2014).

  • Antimicrobial Activity : Novel phenylhydrazones have demonstrated promising antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Naik et al., 2013).

properties

Product Name

3,4,5-trihydroxy-2-(2-phenylhydrazono)pentanal N-phenylhydrazone

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

(2R,3R,4Z,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol

InChI

InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15-/t16-,17-/m1/s1

InChI Key

IKUNLGFTFBMATL-BRCWCAAASA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C(=N/NC2=CC=CC=C2)/[C@H]([C@@H](CO)O)O

SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O

solubility

25.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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